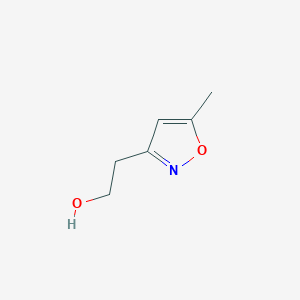

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol

Description

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and an ethanol moiety at position 3. Its molecular formula is C₆H₉NO₂, with a molecular weight of 127.14 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and materials science due to its balanced hydrophilicity, hydrogen-bonding capacity, and structural rigidity.

Properties

IUPAC Name |

2-(5-methyl-1,2-oxazol-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-5-4-6(2-3-8)7-9-5/h4,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJKXTPAXNVWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol typically involves the reaction of 5-methyl-1,2-oxazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The oxazole ring can be reduced under specific conditions to form the corresponding saturated compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: 2-(5-Methyl-1,2-oxazol-3-yl)ethanal or 2-(5-Methyl-1,2-oxazol-3-yl)ethanoic acid.

Reduction: 2-(5-Methyl-1,2-oxazolidin-3-yl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical processes and signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Heterocycle Core : Oxazole derivatives exhibit higher metabolic stability compared to oxadiazoles, which are more prone to hydrolysis . Imidazole derivatives (e.g., ) introduce basic nitrogen centers, enhancing hydrogen-bonding interactions .

- Nitro groups (e.g., ) confer electrophilicity, useful in covalent inhibitor design .

Physicochemical Properties

- Solubility: The ethanol moiety in this compound enhances water solubility compared to methyl or phenyl-substituted analogues (e.g., 1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol) .

- Stability : Oxadiazole derivatives (e.g., ) are less stable under acidic conditions due to ring-opening reactions, whereas oxazole derivatives are more robust .

Research Findings

- Synthetic Routes: Ethanol-substituted oxazoles are typically synthesized via condensation reactions, as seen in the preparation of 2-(5-nitroimidazol-1-yl)ethanol derivatives (), using sodium methylate and aldehydes .

- Crystallography : Tools like SHELXL () and ORTEP-3 () have been critical in resolving the crystal structures of oxazole derivatives, confirming their hydrogen-bonding networks .

- Drug-Likeness: Derivatives of this compound comply with Lipinski’s rule (molecular weight <500, hydrogen-bond donors ≤5), supporting oral bioavailability .

Biological Activity

2-(5-Methyl-1,2-oxazol-3-yl)ethan-1-ol is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxazole ring structure, which is known to impart various biological properties. Its molecular formula is C₇H₉N₃O, and it serves as a versatile building block in organic synthesis, particularly in creating more complex derivatives that exhibit enhanced biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism likely involves interference with microbial cell wall synthesis or metabolic pathways essential for survival.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including lung (A549), colon (HT-29), and melanoma (B-16) cells. The observed cytotoxic effects are attributed to its ability to induce apoptosis and disrupt cell cycle progression.

Table 2: Cytotoxicity Against Cancer Cell Lines

The biological activity of this compound is mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.

- Receptor Modulation : It can interact with specific receptors on cell surfaces, altering signaling pathways that regulate cell growth and apoptosis.

- Cell Cycle Disruption : Evidence suggests that it can interfere with the normal progression of the cell cycle in cancer cells, leading to increased rates of apoptosis.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of this compound significantly inhibited the growth of antibiotic-resistant strains of bacteria, suggesting potential applications in treating infections caused by such pathogens.

- Cancer Treatment Potential : Another investigation revealed that treatment with this compound led to a marked reduction in tumor size in xenograft models of human cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.